BenchChemオンラインストアへようこそ!

6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Anticancer Structure-Activity Relationship Cytotoxicity

6-(Allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 534591-50-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one family, a privileged scaffold in kinase inhibitor drug discovery. The compound features a 4-fluorophenyl substituent at N1 and an allylthio group at C6, with a molecular weight of 302.33 g/mol and a topological polar surface area (tPSA) of 63.6 Ų.

Molecular Formula C14H11FN4OS
Molecular Weight 302.33
CAS No. 534591-50-9
Cat. No. B2725618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS534591-50-9
Molecular FormulaC14H11FN4OS
Molecular Weight302.33
Structural Identifiers
SMILESC=CCSC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1
InChIInChI=1S/C14H11FN4OS/c1-2-7-21-14-17-12-11(13(20)18-14)8-16-19(12)10-5-3-9(15)4-6-10/h2-6,8H,1,7H2,(H,17,18,20)
InChIKeyRQIHZUWBEPTOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 534591-50-9): Structural Identity and Procurement-Relevant Classification


6-(Allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 534591-50-9) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one family, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 4-fluorophenyl substituent at N1 and an allylthio group at C6, with a molecular weight of 302.33 g/mol and a topological polar surface area (tPSA) of 63.6 Ų [2]. Unlike extensively characterized in-class analogs (e.g., SI306, SI388), this specific derivative remains a relatively unexplored candidate, with limited public biochemical and cellular profiling data, positioning it as a building block or early-stage hit for medicinal chemistry optimization rather than a validated probe.

Why Generic Pyrazolo[3,4-d]pyrimidin-4-ones Cannot Substitute for 6-(Allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in Targeted Research


The pyrazolo[3,4-d]pyrimidin-4-one scaffold is highly sensitive to substitution patterns; even minor changes at N1 and C6 profoundly alter kinase selectivity, cellular potency, and physicochemical properties. For instance, the methylthio analog (compound 1a) demonstrates an IC50 of 2.24 µM against A549 lung cancer cells, while replacement of the pyrazolo[3,4-d]pyrimidine core with a simpler heterocycle in analog 1e abolishes activity (IC50 >100 µM across multiple lines) [1]. The target compound's unique allylthio group introduces a terminal olefin, enabling late-stage functionalization via thiol-ene click chemistry or olefin metathesis, a capability absent in saturated thioether analogs. Furthermore, the 4-fluorophenyl N1 substituent influences electron distribution and metabolic stability compared to non-fluorinated or differently halogenated phenyl rings. These structural nuances mean that substituting a generic pyrazolo[3,4-d]pyrimidin-4-one risks losing both target engagement and synthetic versatility, directly undermining the scientific objective of the procurement.

Quantitative Differentiation Evidence for 6-(Allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Versus Closest Analogs


Comparative Cytotoxicity: Allylthio Analog Lacks Direct Profiling, Structurally Distinct Methylthio Analog (1a) Shows 4.1-Fold Improvement Over Doxorubicin in A549 Cells

No direct cell-based IC50 data is publicly available for 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The closest structurally characterized comparator is the methylthio analog (compound 1a, bearing –SCH3 at C6 and a 4-methoxyphenyl at N1), which exhibited an IC50 of 2.24 µM against A549 lung cancer cells versus 9.20 µM for doxorubicin (positive control) in an MTT assay [1]. This represents a 4.1-fold improvement. However, extrapolation to the target compound requires caution because the N1 substituent (4-fluorophenyl vs. 4-methoxyphenyl) and C6 thioether (allyl vs. methyl) differ, both of which are known to modulate potency in this scaffold [1].

Anticancer Structure-Activity Relationship Cytotoxicity

Structural Differentiation: Allylthio Group Enables Olefin-Mediated Bioconjugation and Late-Stage Diversification Not Possible with Saturated Thioether Analogs

The presence of a terminal allyl group (CH2=CH–CH2–S–) at C6 distinguishes this compound from all known saturated thioether (e.g., methylthio, ethylthio) or arylthio pyrazolo[3,4-d]pyrimidin-4-ones. This olefin enables thiol-ene click reactions, olefin cross-metathesis, and hydrothiolation, providing a direct route to generate libraries of C6-functionalized analogs or PROTAC linker conjugates without resynthesizing the core [1]. In contrast, the methylthio analog (compound 1a) offers no such handle; any derivatization would require de novo synthesis. The allylthio compound thus serves as a unique entry point for diversity-oriented synthesis and targeted protein degradation (TPD) applications.

Chemical Biology Click Chemistry PROTAC Design

Predicted Drug-Likeness and Physicochemical Profile: Favorable Balance of Permeability and Polarity Compared to Bulkier N1-Substituted Analogs

Computed drug-likeness parameters place 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one within favorable oral drug space: LogP = 2.46, tPSA = 63.6 Ų, hydrogen bond donors = 1, hydrogen bond acceptors = 5, rotatable bonds = 3, and molecular weight = 302.33 g/mol, all compliant with Lipinski's Rule of Five [1]. In comparison, the 4-amino substituted Src inhibitor SI388 (MW = 475.4 g/mol, tPSA = 104.2 Ų) and the extensively modified SI306 prodrug exhibit higher molecular weight and polarity, which can limit passive permeability and increase efflux susceptibility [2]. The target compound's lower molecular weight and balanced LogP suggest superior passive membrane permeability, a desirable feature for cell-based screening and oral bioavailability optimization.

Drug-likeness ADME Prediction Physicochemical Properties

Synthetic Tractability and Scale-Up: Documented Gram-Scale Synthesis of Key Intermediates Provides Procurement Advantage Over Unprepared Analogs

Although a dedicated synthetic route for 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not fully detailed in public literature, the closely related methylthio analog (1a) has been synthesized on a gram scale via a four-step route, demonstrating the scalability of the pyrazolo[3,4-d]pyrimidin-4-one core [1]. The allylthioether synthesis via nucleophilic substitution of a 6-chloro precursor with allyl mercaptan is a straightforward and high-yielding transformation [2]. This established chemistry implies that procurement of the target compound as a building block carries lower synthetic risk and shorter lead times compared to requesting custom synthesis of C6-arylthio or 4-amino derivatives, which often require multi-step optimization.

Synthetic Chemistry Process Development Scalability

Fluorine-Specific Differentiation: 4-Fluorophenyl N1 Substituent Modulates Electron Density and Metabolic Stability Compared to Non-Halogenated or Chlorinated Analogs

The 4-fluorophenyl group at N1 is not a passive spectator; SAR studies on pyrazolo[3,4-d]pyrimidine Src/Abl inhibitors demonstrate that halogen substitution at the para position of the N1 phenyl ring significantly impacts kinase affinity and cellular potency. Specifically, introducing a bromine atom at this position in Src inhibitor CMPs2 improved potency against the T315I Bcr-Abl mutant [1]. Fluorine, being a strong electron-withdrawing group, alters the electron density of the pyrazolo[3,4-d]pyrimidine core and enhances metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the para position [2]. In comparison, non-halogenated N1-phenyl analogs (e.g., compound 1a: 4-methoxyphenyl) lack this metabolic shield and may exhibit different kinase selectivity profiles.

Fluorine Chemistry Metabolic Stability Kinase Selectivity

Procurement-Driven Application Scenarios for 6-(Allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Based on Quantitative Evidence


Medicinal Chemistry Hit Expansion via C6 Functionalization

Given the allylthio group's unique olefin handle, procurement of this compound is ideal for teams aiming to rapidly generate a library of C6-derivatized pyrazolo[3,4-d]pyrimidin-4-ones through thiol-ene click chemistry or olefin metathesis [1]. This approach can explore structure-activity relationships (SAR) around the C6 position without the need for de novo scaffold synthesis, accelerating the hit-to-lead phase for kinase inhibitor programs.

Chemical Biology Probe Development for Kinase Profiling

The favorable drug-likeness profile (MW = 302.33, LogP = 2.46, tPSA = 63.6 Ų) and the presence of a fluorine atom for potential 19F NMR or PET imaging applications make this compound a suitable starting point for developing chemical probes targeting Src-family or Abl kinases [2]. The compound's lower molecular weight compared to advanced leads (e.g., SI388) may facilitate passive cell permeability, enhancing its utility in cellular target engagement assays.

Structure-Property Relationship (SPR) Studies on Fluorinated Heterocycles

The 4-fluorophenyl substituent provides a distinct electronic and steric environment compared to non-fluorinated or chloro-substituted analogs, making this compound valuable for systematic SPR investigations focused on metabolic stability and permeability [3]. Procurement of this compound enables side-by-side comparisons with 1a (4-methoxyphenyl) and 4-chlorophenyl analogs to deconvolute fluorine-specific contributions to ADME properties.

Synthetic Methodology Development and Scale-Up Feasibility Assessment

The documented gram-scale synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core and the straightforward installation of the allylthio group via SNAr chemistry [REFS-1, REFS-4] make this compound a practical substrate for developing and optimizing novel synthetic methodologies, including continuous flow allylation or photochemical transformations. Its procurement supports process chemistry groups aiming to establish robust, scalable routes to C6-functionalized pyrazolo[3,4-d]pyrimidines.

Quote Request

Request a Quote for 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.